Cas no 946351-58-2 (3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-1-phenylurea)

3-{1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-1-phenylurea is a synthetic organic compound featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group and a phenylurea moiety. Its structural design combines a polar amide functionality with aromatic systems, making it a potential intermediate for pharmaceutical or agrochemical applications. The presence of the methoxy group enhances electron density, potentially influencing reactivity or binding properties in target interactions. The urea linkage offers hydrogen-bonding capabilities, which may be advantageous in molecular recognition or biological activity. This compound’s well-defined scaffold allows for further derivatization, enabling exploration of structure-activity relationships in drug discovery or material science contexts.
3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-1-phenylurea structure
946351-58-2 structure
Product Name:3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-1-phenylurea
CAS No:946351-58-2
MF:C19H21N3O3
MW:339.388344526291
CID:5989457
PubChem ID:16919966
Update Time:2025-10-30

3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-1-phenylurea Chemical and Physical Properties

Names and Identifiers

    • 3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-1-phenylurea
    • Urea, N-[[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]methyl]-N'-phenyl-
    • 946351-58-2
    • 1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea
    • AKOS024643953
    • 1-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea
    • 3-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-1-phenylurea
    • F2372-0057
    • Inchi: 1S/C19H21N3O3/c1-25-17-9-7-16(8-10-17)22-13-14(11-18(22)23)12-20-19(24)21-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H2,20,21,24)
    • InChI Key: PZDXYLBJPBEEFJ-UHFFFAOYSA-N
    • SMILES: N(CC1CC(=O)N(C2=CC=C(OC)C=C2)C1)C(NC1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 339.15829154g/mol
  • Monoisotopic Mass: 339.15829154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 70.7Ų

Experimental Properties

  • Density: 1.248±0.06 g/cm3(Predicted)
  • Boiling Point: 580.7±46.0 °C(Predicted)
  • pka: 12.13±0.46(Predicted)

3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-1-phenylurea Pricemore >>

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Additional information on 3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-1-phenylurea

Professional Introduction to Compound with CAS No. 946351-58-2 and Product Name: 3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-1-phenylurea

Compound with the CAS number 946351-58-2 and the product name 3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-1-phenylurea represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular framework of this compound incorporates a 4-methoxyphenyl group, a 5-oxopyrrolidin-3-ylmethyl moiety, and a phenylurea core, which collectively contribute to its distinctive chemical properties and biological activities.

The 4-methoxyphenyl group is a well-known pharmacophore that enhances the lipophilicity and metabolic stability of drug candidates. Its presence in this compound suggests that it may exhibit improved bioavailability and reduced susceptibility to rapid degradation by metabolic enzymes. Additionally, the 5-oxopyrrolidin-3-ylmethyl substituent introduces a heterocyclic ring system, which is often associated with enhanced binding affinity to biological targets. This moiety has been extensively studied in the development of kinase inhibitors and other small-molecule drugs, underscoring its potential utility in medicinal chemistry.

The phenylurea core is another critical component of this compound, providing a scaffold for further functionalization and optimization. Phenylurea derivatives have been explored for their roles as anticonvulsants, anti-inflammatory agents, and even as precursors to more complex pharmacophores. The combination of these structural elements in 3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-1-phenylurea creates a promising candidate for further investigation in drug discovery.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for potential biological activity. By leveraging machine learning algorithms and molecular docking studies, researchers have been able to identify novel scaffolds with high binding affinity to target proteins. The structural features of 3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-1-phenylurea, particularly the presence of the 4-methoxyphenyl and 5-oxopyrrolidin-3-ylmethyl groups, make it an attractive candidate for such computational studies.

In vitro studies have begun to elucidate the biological profile of this compound. Initial assays suggest that it exhibits moderate activity against certain kinases, which are key targets in cancer therapy. The phenylurea moiety appears to be responsible for much of this activity, as similar derivatives have shown promise in preclinical trials. Furthermore, the 4-methoxyphenyl group may enhance solubility and cell membrane permeability, improving overall pharmacokinetic properties.

The potential therapeutic applications of 3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-1-phenylurea are broad and varied. Given its structural similarity to known pharmacologically active compounds, it may serve as a starting point for the development of new drugs targeting neurological disorders, inflammatory conditions, or even infectious diseases. The heterocyclic ring system introduced by the 5-oxopyrrolidin-3-ylmethyl group is particularly noteworthy, as it has been implicated in various biological pathways relevant to human health.

One area of particular interest is the use of this compound as an intermediate in the synthesis of more complex molecules. By modifying its core structure or appending additional functional groups, researchers can generate derivatives with tailored properties for specific therapeutic needs. The versatility of its molecular framework makes it an excellent candidate for such exploratory chemistry.

As research continues, the full potential of 3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ymlmethyl}-1 phenyurea will likely become more apparent. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be essential in translating these early findings into tangible therapeutic benefits. The integration of experimental data with computational modeling will further accelerate the discovery process.

The development of novel pharmaceuticals remains one of the most pressing challenges in modern medicine. Compounds like 946351 58 2, with their unique structural motifs and promising biological activities, represent hope for addressing unmet medical needs. As our understanding of molecular interactions grows more sophisticated, so too does our ability to design molecules that can interact selectively with disease-causing targets.

In conclusion, 3-{1-(4 methoxy pheny l)-5 oxo py rrol idin -3 -yml methyl } - 1 phen yl urea stands out as a significant contribution to pharmaceutical chemistry, offering a promising scaffold for future drug development. Its combination of established pharmacophores, such as the 4 meth oxy phen yl group, along with innovative heterocyclic systems, positions it at the forefront of medicinal chemistry research . Further exploration into its biological profile and synthetic applications will undoubtedly yield valuable insights into new therapeutic strategies .

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